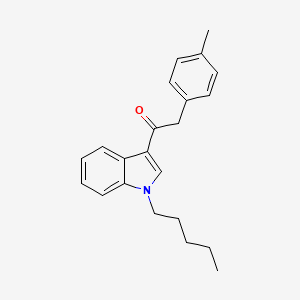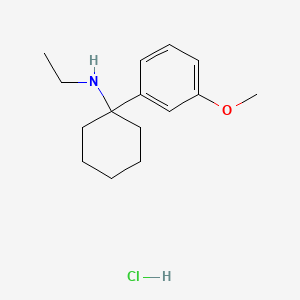
3-Méthoxy pce (chlorhydrate)
Vue d'ensemble
Description
Applications De Recherche Scientifique
3-Methoxy PCE (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and chromatography.
Biology: Studied for its effects on NMDA receptors and its potential use in neuropharmacology.
Medicine: Investigated for its anesthetic properties and potential therapeutic applications in pain management.
Industry: Utilized in the development of new dissociative anesthetics and related compounds.
Mécanisme D'action
Le principal mécanisme d’action du 3-méthoxy PCE (chlorhydrate) implique l’antagonisme du récepteur NMDA . En se liant au site PCP du récepteur NMDA, le composé inhibe l’activité du récepteur, conduisant à des effets dissociatifs et anesthésiques. De plus, il a une affinité pour d’autres récepteurs, notamment le transporteur de dopamine, le transporteur de sérotonine et les récepteurs sigma, ce qui peut contribuer à son profil pharmacologique global .
Composés similaires :
- Phéncyclidine (PCP)
- Éticyclique (PCE)
- 3-Méthoxyphencyclidine (3-MeO-PCP)
- 4-Méthoxyphencyclidine (4-MeO-PCP)
Comparaison : Le 3-méthoxy PCE (chlorhydrate) est unique en raison de son motif de substitution spécifique, qui confère des propriétés pharmacologiques distinctes par rapport aux autres arylcyclohexylamines . Bien qu’il partage des similitudes avec la PCP et la PCE en termes d’antagonisme du récepteur NMDA, sa substitution méthoxy fournit un profil de liaison aux récepteurs et une puissance différents .
Analyse Biochimique
Biochemical Properties
3-Methoxy pce (hydrochloride) has significant affinity for the PCP site of the NMDA receptor (NMDAR) . It has K i values of 61 nM for the NMDAR, 743 nM for the dopamine transporter, 2097 nM for the histamine H2 receptor, 964 nM for the alpha-2A adrenergic receptor, 115 nM for the serotonin transporter, 4519 nM for the σ 1 receptor, and 525 nM for the σ 2 receptor . The nature of these interactions involves binding to these receptors and transporters, influencing their activity.
Cellular Effects
The cellular effects of 3-Methoxy pce (hydrochloride) are primarily due to its action as an NMDA receptor antagonist By blocking the activity of NMDA receptors, it can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-Methoxy pce (hydrochloride) involves its binding to the PCP site of the NMDA receptor, acting as an antagonist . This binding inhibits the activity of the NMDA receptor, leading to changes in cell signaling, gene expression, and cellular metabolism .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 3-méthoxy PCE (chlorhydrate) implique la réaction de la 3-méthoxyphénylcyclohexanone avec de l’éthylamine dans des conditions contrôlées . La réaction nécessite généralement un solvant comme l’éthanol ou le méthanol et est effectuée sous reflux pour assurer une réaction complète. Le produit est ensuite purifié par recristallisation.
Méthodes de production industrielle : La production industrielle de 3-méthoxy PCE (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de solvants et de réactifs de qualité industrielle, et la réaction est effectuée dans de grands réacteurs. Le produit final est purifié en utilisant des techniques de chromatographie et de cristallisation à l’échelle industrielle .
Analyse Des Réactions Chimiques
Types de réactions : Le 3-méthoxy PCE (chlorhydrate) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l’hydrure de lithium et d’aluminium.
Substitution : Le groupe méthoxy peut être substitué par d’autres groupes fonctionnels en utilisant des réactifs appropriés.
Réactifs et conditions courantes :
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Agents halogénants comme le chlorure de thionyle pour convertir le groupe méthoxy en halogénure.
Principaux produits formés :
Oxydation : Formation de cétones ou d’acides carboxyliques correspondants.
Réduction : Formation des alcools correspondants.
Substitution : Formation de dérivés halogénés.
4. Applications de la recherche scientifique
Le 3-méthoxy PCE (chlorhydrate) a plusieurs applications de recherche scientifique :
Comparaison Avec Des Composés Similaires
- Phencyclidine (PCP)
- Eticyclidine (PCE)
- 3-Methoxyphencyclidine (3-MeO-PCP)
- 4-Methoxyphencyclidine (4-MeO-PCP)
Comparison: 3-Methoxy PCE (hydrochloride) is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other arylcyclohexylamines . While it shares similarities with PCP and PCE in terms of NMDA receptor antagonism, its methoxy substitution provides a different receptor binding profile and potency .
Propriétés
IUPAC Name |
N-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-3-16-15(10-5-4-6-11-15)13-8-7-9-14(12-13)17-2;/h7-9,12,16H,3-6,10-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBVSMBVWPDJTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCCCC1)C2=CC(=CC=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797121-52-8 | |
| Record name | N-Ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797121528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-ETHYL-1-(3-METHOXYPHENYL)CYCLOHEXAN-1-AMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG3XMV97LS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid](/img/structure/B594069.png)
![3,3,4,4-tetradeuterio-5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B594070.png)
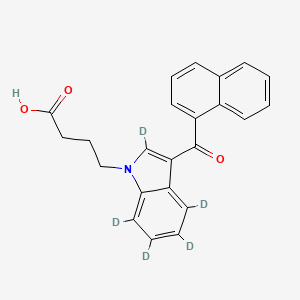
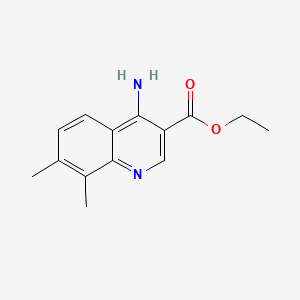
![[1-(2,2-dimethylpropyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594076.png)
![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate](/img/structure/B594078.png)
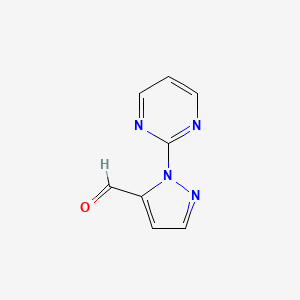
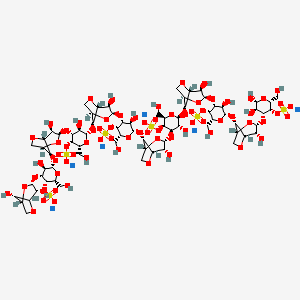
![[1-(3-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594081.png)
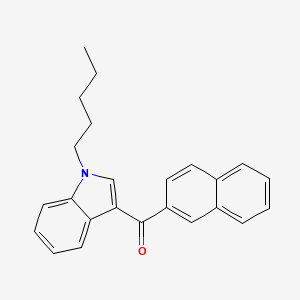
![[1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone](/img/structure/B594083.png)
![[1-(2-methylpropyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594085.png)
![6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B594087.png)
